molecular formula C10H10O6 B1217085 Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- CAS No. 2245-53-6

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Cat. No.: B1217085
CAS No.: 2245-53-6
M. Wt: 226.18 g/mol
InChI Key: DNXOCFKTVLHUMU-UHFFFAOYSA-N
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Description

Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, also known as Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-, is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-1-2-8(4-3-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXOCFKTVLHUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062292
Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-53-6
Record name 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinone-O,O-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dicarboxymethoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163333
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Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
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Record name Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,4-phenylenebis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.123
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Record name HYDROQUINONE-O,O-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

(4-Methoxycarbonylmethoxy-phenoxy)-acetic acid methyl ester 82 (100 grams, 394 mmol) was added to 3.25 M-sodium hydroxide solution (600 mL) and heated to 70° C. for 20 hours and poured onto ice cold water (1 lit) and the pH adjusted to 1 with concentrated hydrochloric acid. Crude 83 was filtered, dried, and recrystallized from DMF by precipitating with water to give pure 83 (60 grams, 67.4%) as a white powder. M.p: 254-256.5° C. IH NMR (CDCl3+DMSO, d6) 4.44 (s, 2H, OCH2), 6.72 (s, 2H, Ar).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67.4%
Customer
Q & A

A: Hydroquinone-O,O'-diacetic acid, often referred to as the "Q-Linker," acts as a linker arm connecting the first nucleoside to a solid support during oligonucleotide synthesis. [, , , , ] This linker strategy allows for the sequential addition of nucleotides, ultimately leading to the desired oligonucleotide sequence. [, ]

A: The Q-Linker offers several advantages over the succinyl linker. Notably, it significantly reduces the cleavage time of synthesized oligonucleotides from the solid support using ammonium hydroxide to just 2 minutes. [, ] This rapid cleavage enhances productivity in automated DNA synthesizers without requiring changes to existing reagents or synthesis protocols. [, ] Additionally, the Q-Linker allows for milder cleavage reagents such as 5% ammonium hydroxide, potassium carbonate, anhydrous ammonia, t-butylamine, or fluoride ions. []

A: Yes, the Q-Linker has proven highly effective in oligonucleotide synthesis on reusable solid supports. [, , , ] After cleaving the synthesized oligonucleotide, the support can be treated with ammonium hydroxide/methylamine reagent to remove residual linker arms and capping groups, regenerating it for subsequent syntheses. []

A: Implementing reusable solid supports with the Q-Linker significantly reduces the cost of large-scale oligonucleotide production. [] This cost reduction stems from the ability to perform multiple oligonucleotide syntheses on a single support, maximizing resource utilization and minimizing waste generation. []

A: Among various solid supports tested, glycerol-CPG (controlled pore glass) exhibited superior performance with the Q-Linker. [] This support demonstrated the ability to undergo multiple synthesis cycles without compromising product quality or yield. []

A: The number of consecutive syntheses achievable on a glycerol-CPG support depends on the cleavage reagent used. While aqueous ammonium hydroxide allows for six consecutive syntheses, anhydrous ammonia extends the reusability to twelve syntheses before observing any decline in support loading or product quality. []

A: Research indicates that uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling the Q-Linker to solid supports, particularly when using the HQDA (Hydroquinone-O,O'-diacetic acid) linker arm. [] Conversely, bromophosphonium reagents such as BrOP or PyBrOP demonstrate superior performance with the succinyl linker arm. []

A: Coupling additives play a crucial role in enhancing the efficiency of nucleoside attachment to solid supports. While additives like HOBT (1-Hydroxybenzotriazole), HOAT (7-Aza-1-hydroxybenzotriazole), and NMI (N-Methylimidazole) have been tested, DMAP (4-(Dimethylamino)pyridine) consistently outperforms others, achieving high nucleoside loadings and rapid coupling reactions. []

A: The Q-Linker exhibits good stability during oligonucleotide synthesis and storage. [] It remains stable at room temperature and resists degradation by commonly used reagents like 20% piperidine/DMF, 0.5 M DBU/pyridine, and 1:1 triethylamine/ethanol. []

A: Yes, the Q-Linker has been successfully employed in the synthesis of ISIS 2302, a phosphorothioate oligonucleotide with the sequence dGCCCAAGCTGGCATCCGTCA. [] This successful synthesis demonstrates the Q-Linker's applicability in producing therapeutically relevant oligonucleotide sequences. []

ANone: The molecular formula of Hydroquinone-O,O'-diacetic acid is C10H10O6, and its molecular weight is 226.19 g/mol.

A: Yes, studies have explored Hydroquinone-O,O'-diacetic acid as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. [, , ] These materials have potential applications in areas like gas storage, catalysis, and sensing.

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